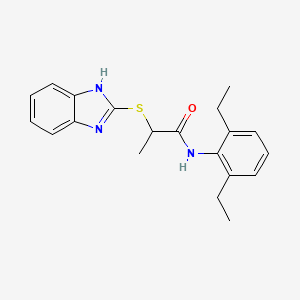![molecular formula C21H18O4 B5107976 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5107976.png)
7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as Meclofenoxate, is a nootropic drug that has been used for decades to improve cognitive function. It was first synthesized in the 1950s by a team of scientists led by Dr. D. Giurgea, who coined the term "nootropic" to describe its effects. Meclofenoxate has been extensively studied for its ability to enhance memory and learning, and its potential therapeutic applications for various neurological disorders.
作用机制
7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee is believed to work by increasing the production of acetylcholine, a neurotransmitter that is essential for cognitive function. It also appears to have antioxidant properties, which may help to protect the brain from damage caused by free radicals. Additionally, 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has been shown to increase the uptake of glucose in the brain, which may improve energy metabolism and enhance cognitive function.
Biochemical and Physiological Effects
7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of acetylcholine in the brain, which is essential for cognitive function. It also appears to have antioxidant properties, which may help to protect the brain from damage caused by free radicals. Additionally, 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has been shown to increase the uptake of glucose in the brain, which may improve energy metabolism and enhance cognitive function.
实验室实验的优点和局限性
7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has a number of advantages for use in lab experiments. It has been extensively studied and has a well-established safety profile. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to its use. For example, it may not be suitable for all types of experiments, and its effects may vary depending on the dosage and duration of treatment.
未来方向
There are many potential future directions for research on 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee. Some possible areas of investigation include its use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be useful in the treatment of depression and anxiety, as well as for enhancing physical performance and reducing fatigue. Additionally, future studies may focus on optimizing the dosing and duration of treatment to maximize its therapeutic benefits.
合成方法
7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee can be synthesized through a multistep process that involves the reaction of 4-hydroxycoumarin with 2-phenylacetyl chloride, followed by the reaction of the resulting product with methyl iodide and potassium carbonate. The final product is obtained through a cyclization reaction using sodium hydride and acetic anhydride.
科学研究应用
7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and dementia. It has been shown to improve cognitive function in both animal and human studies, with particular benefits in memory and learning. 7-methyl-9-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-onee has also been investigated for its potential use in the treatment of depression and anxiety, as well as its ability to enhance physical performance and reduce fatigue.
属性
IUPAC Name |
7-methyl-9-phenacyloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-13-10-18(24-12-17(22)14-6-3-2-4-7-14)20-15-8-5-9-16(15)21(23)25-19(20)11-13/h2-4,6-7,10-11H,5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDUTQOHZRLFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)
![2-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5107913.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5107924.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate](/img/structure/B5107932.png)
![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107933.png)

![propyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5107947.png)

![N-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5107957.png)
![4-[3-(4-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5107981.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5107983.png)